N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenyl group, a hydroxyl group, and a hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of 2-(2,6-dimethylphenoxy)acetohydrazine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the brominated phenyl group may interact with cellular receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(E)-(5-iodo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets
Properties
Molecular Formula |
C17H17BrN2O3 |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-4-3-5-12(2)17(11)23-10-16(22)20-19-9-13-8-14(18)6-7-15(13)21/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+ |
InChI Key |
FPZHGKLCWOPDOH-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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